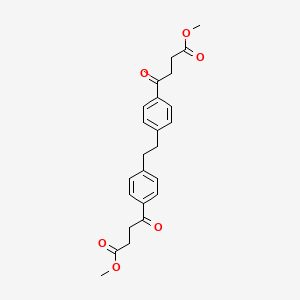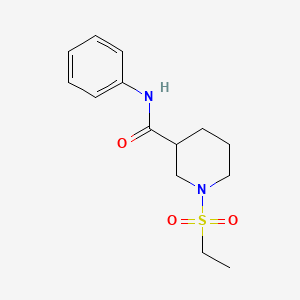![molecular formula C18H17Cl2N3O2 B5356443 N-(4-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5356443.png)
N-(4-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide, commonly known as DCEH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCEH is a hydrazone derivative of ethane and is synthesized through a multi-step process.
作用機序
The mechanism of action of DCEH is not fully understood. However, studies have suggested that DCEH may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. DCEH has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
DCEH has been found to have several biochemical and physiological effects. Studies have shown that DCEH can inhibit the activity of certain enzymes involved in cell proliferation and survival, including topoisomerase II and protein kinase C. DCEH has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, DCEH has been found to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using DCEH in lab experiments is its potential as an anti-tumor agent. DCEH has been found to inhibit the growth of several cancer cell lines, making it a promising candidate for further research. Additionally, DCEH has shown potential as an anti-inflammatory agent, which could have applications in the treatment of inflammatory diseases.
However, there are also limitations to using DCEH in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, DCEH has been found to have low bioavailability, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on DCEH. One area of research is the development of more efficient synthesis methods for DCEH, which could improve its yield and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of DCEH and its potential applications in cancer research and anti-inflammatory therapy. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of DCEH in vivo, which could provide valuable information for its clinical development.
合成法
The synthesis of DCEH involves several steps, starting with the reaction of 2,6-dichlorobenzoyl chloride with ethyl hydrazine to form 2,6-dichlorobenzohydrazide. This intermediate is then reacted with ethyl acetoacetate to form 2,6-dichlorophenylacetylacetohydrazide. Finally, the product is treated with acetic anhydride to obtain DCEH. The overall yield of this synthesis method is around 60%.
科学的研究の応用
DCEH has shown potential applications in various fields of scientific research. One of the most promising applications of DCEH is in the field of cancer research. Studies have shown that DCEH has anti-tumor activity and can induce apoptosis in cancer cells. DCEH has also been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, DCEH has shown potential as an anti-inflammatory agent, with studies indicating that it can reduce inflammation in animal models.
特性
IUPAC Name |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-2-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-11(13-6-8-14(9-7-13)21-12(2)24)22-23-18(25)10-15-16(19)4-3-5-17(15)20/h3-9H,10H2,1-2H3,(H,21,24)(H,23,25)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPIUKWYECPSAY-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=C(C=CC=C1Cl)Cl)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=C(C=CC=C1Cl)Cl)/C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5356361.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5356366.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)
![5-(4-butoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5356397.png)

![7-acetyl-6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5356414.png)
![N-(3-acetylphenyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5356417.png)

![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5356428.png)
![3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5356433.png)
![N-(5-{[methyl(phenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5356440.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chloro-6-ethoxyphenoxy}acetic acid oxalate](/img/structure/B5356442.png)
![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5356450.png)
